Cas no 2171753-07-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ensuring compatibility with standard solid-phase peptide synthesis protocols, and a trifluoromethyl moiety, which enhances metabolic stability and lipophilicity. The α,β-unsaturated carboxylate functionality offers potential for further derivatization or conjugation. This compound is particularly valuable in the development of bioactive peptides and peptidomimetics, where fluorination can improve binding affinity and pharmacokinetic properties. Its well-defined reactivity profile makes it suitable for precise incorporation into complex molecular architectures.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid structure
2171753-07-2 structure
Product name:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid
CAS No:2171753-07-2
MF:C24H23F3N2O5
Molecular Weight:476.445037126541
CID:6206689
PubChem ID:165583259

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid
    • 2171753-07-2
    • EN300-1528446
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
    • インチ: 1S/C24H23F3N2O5/c1-2-7-19(22(31)32)28-21(30)12-20(24(25,26)27)29-23(33)34-13-18-16-10-5-3-8-14(16)15-9-4-6-11-17(15)18/h2-6,8-11,18-20H,1,7,12-13H2,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: DOLGSRGWLMWNJM-UHFFFAOYSA-N
    • SMILES: FC(C(CC(NC(C(=O)O)CC=C)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F

計算された属性

  • 精确分子量: 476.15590632g/mol
  • 同位素质量: 476.15590632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 8
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 737
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1528446-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1528446-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1528446-1000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1528446-250mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1528446-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1528446-0.1g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1528446-0.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1528446-5.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
5g
$9769.0 2023-06-05
Enamine
EN300-1528446-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
10g
$14487.0 2023-06-05
Enamine
EN300-1528446-5000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]pent-4-enoic acid
2171753-07-2
5000mg
$9769.0 2023-09-26

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acidに関する追加情報

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic Acid: A Comprehensive Overview

The compound with CAS No 2171753-07-2, known as 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid, is a highly specialized organic molecule with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluorobutane moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the trifluorobutane moiety contributes to the molecule's unique chemical properties.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of fluorinated compounds. Fluorinated molecules are increasingly valued in pharmaceuticals due to their enhanced stability and bioavailability. The presence of the trifluorobutane group in this compound makes it a promising candidate for further exploration in this area.

The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-enoic acid involves a multi-step process that combines traditional organic chemistry techniques with modern synthetic strategies. The key steps include the formation of the Fmoc group and the subsequent incorporation of the trifluorobutane moiety. This process requires precise control over reaction conditions to ensure high yields and purity.

One of the most exciting developments related to this compound is its application in peptide synthesis. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This makes it ideal for use in solid-phase peptide synthesis (SPPS), where precise control over peptide chain assembly is critical.

Furthermore, the presence of the pentenoic acid moiety introduces additional functional groups that can be exploited for further chemical modifications. This makes the compound versatile and adaptable to various synthetic pathways. Recent research has also explored its potential as a precursor for other fluorinated compounds, opening up new avenues for its application in materials science and medicinal chemistry.

In terms of physical properties, this compound exhibits a high degree of thermal stability and solubility in organic solvents. These characteristics make it suitable for use in various chemical reactions and purification processes. Additionally, its fluorinated nature contributes to its resistance to hydrolysis and enzymatic degradation, which are desirable traits in many industrial and pharmaceutical applications.

From an environmental perspective, the compound's stability and resistance to degradation raise important considerations regarding its disposal and environmental impact. Researchers are actively exploring methods to minimize waste generation during its synthesis and to develop sustainable practices for its use.

In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidopent-4-en oic acid represents a significant advancement in organic chemistry with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel compounds with enhanced properties. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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